
Dimethyl disulfide
Overview
Description
Dimethyl disulfide, also known as (Methyldisulfanyl)methane, is an organic chemical compound with the molecular formula CH₃SSCH₃. It is a colorless liquid with a distinct, unpleasant garlic-like odor. This compound is naturally emitted by bacteria, fungi, plants, and animals. It is also found in various foods such as onions, garlic, and cheese .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl disulfide can be synthesized through the oxidation of methanethiol using iodine as an oxidizing agent: [ 2 \text{CH}_3\text{SH} + \text{I}_2 \rightarrow \text{CH}_3\text{SSCH}_3 + 2 \text{HI} ]
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of methanol with sulfur in the presence of a catalyst such as aluminum oxide. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Dimethyl disulfide undergoes various chemical reactions, including:
Oxidation:
- Oxidation with hydrogen peroxide or peracetic acid forms methyl methanethiosulfinate: [ \text{CH}_3\text{SSCH}_3 + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{S(O)SCH}_3 ]
Chlorination:
- Chlorination yields methanesulfenyl chloride, methanesulfinyl chloride, and methanesulfonyl chloride: [ \text{CH}_3\text{SSCH}_3 + \text{Cl}_2 \rightarrow \text{CH}_3\text{SCl} + \text{CH}_3\text{S(O)Cl} + \text{CH}_3\text{SO}_2\text{Cl} ]
Reduction:
- Reduction of this compound can produce methanethiol.
Scientific Research Applications
Soil Fumigation
DMDS is recognized as an effective soil fumigant, particularly for controlling soilborne pests and diseases. It serves as a potential alternative to methyl bromide (MB), which is being phased out due to environmental concerns. Key findings include:
- Effectiveness Against Nematodes : DMDS has demonstrated significant efficacy in controlling root-knot nematodes (Meloidogyne incognita) and other soil pathogens. Research indicates that DMDS can reduce intracellular ATP concentrations in nematodes, leading to decreased activity and survival rates .
- Compatibility with Films : The efficacy of DMDS can be enhanced when used in conjunction with virtually impermeable films (VIF) or totally impermeable films (TIF), which help retain the fumigant in the soil and improve pest control outcomes .
Application | Target Organisms | Efficacy |
---|---|---|
Soil Fumigation | Root-knot nematodes | High |
Combination with Films | Various soil pathogens | Enhanced efficacy |
Fungicidal Properties
DMDS exhibits potent fungicidal activity against various fungal pathogens. Notably:
- Antifungal Activity : Studies have shown that DMDS can inhibit the growth of fungi such as Sclerotinia minor, promoting plant growth by enhancing root and shoot development .
- Plant Growth Promotion : Application of DMDS has been associated with increased fresh weight, dry weight, root length, and chlorophyll content in crops like tomatoes .
Biodegradation
Research into the biodegradation of volatile sulfur compounds highlights DMDS's role in microbial processes:
- Microbial Fuel Cells : DMDS can be effectively degraded in microbial fuel cells, showcasing its potential for bioremediation applications . This process not only reduces environmental pollutants but also generates energy.
Bioactive Compound Production
DMDS is recognized for its potential as a bioactive compound in various biotechnological applications:
- Antimicrobial Properties : It has been identified as a bioactive compound produced by certain microorganisms, demonstrating significant antimicrobial activity against both bacterial and fungal pathogens .
- Potential in Drug Development : The unique properties of DMDS make it a candidate for further research into its use as an antimicrobial agent or in drug formulation strategies .
Case Studies and Research Findings
Several studies provide insights into the practical applications of DMDS:
- A study published in PLOS ONE detailed the effectiveness of DMDS against root-knot nematodes, showing that it could serve as a viable alternative to traditional fumigants .
- Research highlighted in Scientific Reports demonstrated that DMDS not only inhibited fungal growth but also promoted significant growth enhancements in treated plants .
- The U.S. Environmental Protection Agency (EPA) has classified DMDS as an acceptable soil fumigant, supporting its safe use under regulated conditions .
Mechanism of Action
Dimethyl disulfide exerts its effects primarily through redox reactions. It can undergo oxidation and reduction, forming various sulfur-containing intermediates. In biological systems, it can participate in disulfide exchange reactions, influencing protein structure and function. Additionally, it can decompose to form hydrogen sulfide, which reacts with metal oxides on catalysts, converting them to active metal sulfide forms .
Comparison with Similar Compounds
- Dimethyl sulfide
- Dimethyl trisulfide
- Methanethiol
Biological Activity
Dimethyl disulfide (DMDS) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities, particularly in agricultural and industrial applications. This article explores the biological activity of DMDS, focusing on its antifungal, insecticidal, and phytostimulatory properties, supported by data tables and case studies.
1. Antifungal Activity
DMDS has demonstrated significant antifungal properties against various phytopathogens. Research indicates that DMDS effectively inhibits the growth of fungi such as Sclerotinia minor, Aspergillus flavus, and Rhizoctonia solani.
The antifungal action of DMDS appears to involve disruption of fungal cell membranes and interference with ergosterol biosynthesis, a critical component of fungal cell membranes. This was evidenced by:
- Inhibition of Mycelial Growth : At concentrations of 50 µM, DMDS inhibited mycelial growth in S. minor by approximately 70% within three days. Higher concentrations (75-100 µM) resulted in complete inhibition of fungal growth .
- Phenotypic Changes : DMDS treatment led to loss of pigmentation and morphological alterations in fungal hyphae, indicating fungistatic effects rather than fungicidal effects alone .
1.2 Minimum Inhibitory Concentration (MIC)
Table 1 summarizes the MIC values for various fungal pathogens treated with DMDS:
Fungal Pathogen | MIC (µM) |
---|---|
Aspergillus flavus | >50 |
Rhizoctonia solani | >50 |
Sclerotinia minor | 50 |
Other tested fungi | ≤50 |
2. Insecticidal Activity
DMDS also exhibits insecticidal properties, particularly against soil-dwelling pests such as nematodes.
2.1 Efficacy Against Nematodes
A study assessed the bioactivity of DMDS against nematodes using various methods:
- LC50 Values : The LC50 values for DMDS were found to be significantly lower than those for conventional nematicides, indicating potent activity at lower concentrations. For example, in the dessicator method, the LC50 was recorded at 0.086 mg L .
2.2 Mode of Action
The insecticidal mechanism involves the inhibition of mitochondrial respiratory chain complex IV (cytochrome oxidase), leading to reduced ATP levels in target organisms . This results in hyperpolarization of neuronal membranes and decreased activity in pests like Periplaneta americana.
3. Phytostimulatory Effects
Beyond its antifungal and insecticidal properties, DMDS has been shown to promote plant growth.
3.1 Impact on Plant Health
Studies indicate that exposure to DMDS can enhance various growth parameters in plants:
- Growth Metrics : Treated plants exhibited increases in fresh weight, dry weight, and chlorophyll content by factors of approximately 2-, 1-, and 0.9-fold respectively compared to untreated controls .
- Disease Resistance : Plants treated with DMDS showed reduced disease symptoms when infected with pathogens like S. minor, suggesting an enhancement in systemic resistance mechanisms .
Case Study 1: Soil Fumigation
In a controlled laboratory setting, DMDS was evaluated as a soil fumigant against soilborne pathogens. The results indicated that DMDS effectively reduced populations of harmful fungi and nematodes, showcasing its potential as an environmentally friendly alternative to traditional fumigants .
Case Study 2: Field Trials
Field trials conducted on tomato plants demonstrated that pre-treatment with DMDS not only improved plant health but also significantly reduced the incidence of root rot caused by Sclerotinia minor. The treated plants showed enhanced growth metrics compared to untreated controls .
Q & A
Basic Question: What are the standard analytical methods for characterizing DMDS purity and structural conformation?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary techniques for assessing DMDS purity and confirming its structure. GC-MS is particularly effective for detecting volatile impurities, while H and C NMR provide detailed insights into molecular conformation. For spectral validation, researchers should cross-reference data with authoritative databases like the NIST Chemistry WebBook, which compiles experimentally verified spectra and thermodynamic properties . When reporting results, ensure experimental details (e.g., column type, solvent system) align with guidelines for reproducibility, as outlined in the Beilstein Journal of Organic Chemistry .
Advanced Question: How can discrepancies in rotational barrier values for the S–S bond in DMDS be resolved across computational studies?
Methodological Answer:
Discrepancies arise from variations in basis set selection and input geometries in ab initio calculations. For example, studies using STO-3G and 4-31G basis sets reported rotational barriers of 12.68–16.49 kcal/mol (eclipsed) and 6.23–8 kcal/mol (staggered), but inclusion of d-type orbitals for sulfur improved alignment with experimental Raman data (~9.5 kcal/mol) . To resolve contradictions:
- Validate Input Geometry : Use experimentally derived bond lengths/angles (e.g., S–S bond angle ≈84°) rather than fully optimized parameters.
- Basis Set Selection : Prioritize basis sets incorporating polarization functions (e.g., [6s, 4p] with d-orbitals) for sulfur atoms.
- Benchmarking : Compare results against thermodynamic or spectroscopic data to identify systematic errors .
Basic Question: What experimental design considerations are critical for studying DMDS’s role in solvent regeneration processes (e.g., Merox coalescence)?
Methodological Answer:
In coalescence studies (e.g., Merox process), key variables include DMDS droplet size, interfacial tension, and NaOH concentration. Use a high-frame-rate camera to capture coalescence dynamics and computational fluid dynamics (CFD) to simulate droplet behavior. Experimental design should:
- Control Variables : Maintain consistent temperature and pH to isolate interfacial tension effects.
- Validate CFD Models : Ensure ≤18.7% deviation between simulated and experimental coalescence times by calibrating viscosity and density parameters .
- Replicate Conditions : Use sodium hydroxide solutions as the continuous phase to mimic industrial solvent systems .
Advanced Question: How can computational and experimental data be integrated to predict DMDS’s sensory impact in food matrices?
Methodological Answer:
In food chemistry, DMDS contributes sulfurous odors (e.g., in yogurt). To correlate sensory perception with chemical
- Volatile Profiling : Use headspace GC-MS to quantify DMDS concentrations.
- Sensory Panels : Train panelists to score attributes like "cooking odor" or "sulfur intensity" using standardized scales.
- Multivariate Analysis : Apply stepwise regression to link DMDS levels with sensory scores, controlling for covariates (e.g., sucrose, galactose). For example, DMDS and dimethyl sulfide significantly correlate with "powder feeling" and "adhesiveness" in yogurt .
Basic Question: What protocols ensure safe handling of DMDS in laboratory settings?
Methodological Answer:
While commercial safety guidelines are excluded per the query scope, academic labs must:
- Use Fume Hoods : Conduct all DMDS work in ventilated enclosures to limit vapor exposure.
- Document Training : Ensure personnel review SDS sheets and emergency procedures, as mandated by institutional protocols .
Advanced Question: How should researchers address flawed methodologies in historical DMDS toxicity studies?
Methodological Answer:
Critical analysis of outdated studies (e.g., EPA’s 1989 retraction of DMDS as an EHS) requires:
- Replication Attempts : Redesign experiments with modern controls (e.g., validated cell lines for toxicity assays).
- Data Audits : Scrutinize missing details (e.g., dosing protocols, sample sizes) that invalidate conclusions.
- Meta-Analysis : Compare results with recent studies showing DMDS’s low acute toxicity in validated models .
Basic Question: What spectral databases are recommended for DMDS reference in peer-reviewed publications?
Methodological Answer:
Prioritize databases with peer-reviewed
- NIST Chemistry WebBook : Provides IR, MS, and thermodynamic data.
- SDBS (AIST) : Curates H/C NMR spectra.
- Wiley Registry of Mass Spectral Data : Cross-validate GC-MS results .
Advanced Question: What computational strategies improve accuracy in modeling DMDS’s electronic structure?
Methodological Answer:
- Basis Set Optimization : Use augmented basis sets (e.g., cc-pVTZ with diffuse functions) for sulfur atoms.
- Post-Hartree-Fock Methods : Apply MP2 or CCSD(T) to account for electron correlation in S–S bond dynamics.
- Benchmarking : Compare orbital energies (e.g., 3d contributions) against photoelectron spectroscopy data .
Basic Question: How is DMDS quantified in complex biopesticide matrices?
Methodological Answer:
Solid-phase extraction (SPE) with HLB cartridges followed by GC-FID is standard. Key steps:
- Sample Preparation : Use distilled water to isolate DMDS from organic interferents.
- Calibration Curves : Spike matrices with known DMDS concentrations to validate recovery rates .
Advanced Question: What statistical frameworks resolve contradictions in DMDS’s environmental fate data?
Methodological Answer:
Apply Bayesian meta-analysis to reconcile conflicting degradation rates:
- Prior Distributions : Incorporate historical data (e.g., Henry’s Law constants from NIST).
- Likelihood Models : Weight studies by methodological rigor (e.g., isotope tracing vs. bulk measurements).
- Uncertainty Quantification : Report 95% credible intervals for half-life estimates in soil/water systems .
Properties
IUPAC Name |
(methyldisulfanyl)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S2/c1-3-4-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOXQRCZOLPYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S2 | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIMETHYL DISULFIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025117 | |
Record name | Methyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl disulfide appears as a colorless oily liquid with a garlic-like odor. Denser than water and slightly soluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless, oily liquid with a garlic-like odor; [CAMEO] Strong, nauseating odor; [CHEMINFO] Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS], LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with onion-like odour, A colorless oily liquid with a disagreeable odor. | |
Record name | DIMETHYL DISULFIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Disulfide, dimethyl | |
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Record name | Dimethyl disulfide | |
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Record name | Dimethyldisulfide | |
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Record name | DIMETHYL DISULFIDE | |
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Record name | Dimethyl disulfide | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
229.5 °F at 760 mmHg (NTP, 1992), 109.72 °C, 109.00 to 110.00 °C. @ 760.00 mm Hg, 110 °C, 229.5 °F | |
Record name | DIMETHYL DISULFIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyl Disulfide | |
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Record name | DIMETHYL DISULFIDE | |
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Flash Point |
76 °F (NTP, 1992), 24 °C (closed cup), 10 °C c.c., 76 °F | |
Record name | DIMETHYL DISULFIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/3268 | |
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Record name | Dimethyl Disulfide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIMETHYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/911 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Miscible with ethanol, ethyl ether, Completely miscible with most organic solvents, Very slightly soluble in water; soluble in alcohol and oils, 3 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 2.5 (poor), very slightly soluble in water; soluble in alcohol and oils | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyl Disulfide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dimethyldisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Dimethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.065 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0625 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.058-1.065 (20°), 1.065 | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
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Record name | Dimethyl Disulfide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
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Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Dimethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1106/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | DIMETHYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/911 | |
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Vapor Density |
3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (Air = 1), Relative vapor density (air = 1): 3.2, 3.24 | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyl Disulfide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
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Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIMETHYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/911 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
28.6 mmHg at 77 °F (NTP, 1992), 28.7 [mmHg], 28.7 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 28.6 mmHg | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyl disulfide | |
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Record name | Dimethyl Disulfide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
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Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
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Record name | DIMETHYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/911 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Mechanism of Action |
The plant-derived insecticides have introduced a new concept in insecticide research. In response to insect attacks, some plants can release volatile sulfur compounds such as dimethyl disulfide (DMDS) in the atmosphere, which are lethal for the generalist insects. /The authors/ demonstrate that DMDS induced an uncommon complex neurotoxic activity. The studies of in vivo toxicity of DMDS in three insect species and mice indicated a highest bioactivity for insects. Although DMDS did not alter the electrophysiological properties of the cockroach Periplaneta americana giant axon, it affected the synaptic transmission at the presynaptic level resulting in an inhibition of the neurotransmitter release. Whole cell patch-clamp experiments performed on cockroach cultured dorsal unpaired median (DUM) neurons revealed a dose-dependent hyperpolarization induced by DMDS associated with a decrease in the input resistance and the disappearance of action potentials. The hyperpolarization was inhibited by glibenclamide and tolbutamide, and was dependent on intracellular ATP concentration, demonstrating a neurotoxicity via the activation of KATP channels. Finally, the same effects observed with oligomycin, 2,4-dinitrophenol, and KCN together with the studies of DMDS toxicity on isolated mitochondria confirmed an unusual action occurring through an inhibition of the mitochondrial respiratory chain complex IV (cytochrome oxydase). This DMDS-induced inhibition of complex IV subsequently decreased the intracellular ATP concentration, which thereby activated neuronal KATP channels mediating membrane hyperpolarization and reduction of neuronal activity., Dimethyl disulfide (DMDS), a plant-derived insecticide, is a promising fumigant as a substitute for methyl bromide. To further understand the mode of action of DMDS, /researchers/ examined its effect on cockroach octopaminergic neurosecretory cells, called dorsal unpaired median (DUM) neurons, using whole-cell patch-clamp technique, calcium imaging and antisense oligonucleotide strategy. At low concentration (1 microM), DMDS modified spontaneous regular spike discharge into clear bursting activity associated with a decrease of the amplitude of the afterhyperpolarization. This effect led us to suspect alterations of calcium-activated potassium currents (IKCa) and [Ca(2+)](i) changes. /Researchers/ showed that DMDS reduced amplitudes of both peak transient and sustained components of the total potassium current. IKCa was confirmed as a target of DMDS by using iberiotoxin, cadmium chloride, and pSlo antisense oligonucleotide. In addition, /they/ showed that DMDS induced [Ca(2+)](i) rise in Fura-2-loaded DUM neurons. Using calcium-free solution, and (R,S)-(3,4-dihydro-6,7-dimethoxy-isoquinoline-1-yl)-2-phenyl-N,N-di-[2-(2,3,4-trimethoxy-phenyl)ethyl]-acetamide (LOE 908) [an inhibitor of transient receptor potential (TRP)gamma], /researchers/ demonstrated that TRPgamma initiated calcium influx. By contrast, omega-conotoxin GVIA (an inhibitor of N-type high-voltage-activated calcium channels), did not affect the DMDS-induced [Ca(2+)](i) rise. Finally, the participation of the calcium-induced calcium release mechanism was investigated using thapsigargin, caffeine, and ryanodine. /This/ study revealed that DMDS-induced elevation in [Ca(2+)](i) modulated IKCa in an unexpected bell-shaped manner via intracellular calcium. In conclusion, DMDS affects multiple targets, which could be an effective way to improve pest control efficacy of fumigation. | |
Record name | Dimethyl Disulfide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow liquid, Liquid, Colorles to pale-yellow liquid | |
CAS No. |
624-92-0, 68920-64-9 | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
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Record name | Dimethyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-92-0 | |
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Record name | Dimethyl disulfide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624920 | |
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Record name | Disulfides, di-C1-2-alkyl | |
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Record name | Dimethyl disulfide | |
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Record name | Disulfide, dimethyl | |
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Record name | Methyl disulfide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4025117 | |
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Record name | Dimethyl disulphide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.883 | |
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Record name | DIMETHYL DISULFIDE | |
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Record name | Dimethyl Disulfide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
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Record name | Dimethyldisulfide | |
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URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |
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Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIMETHYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/911 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-120.5 °F (NTP, 1992), -84.67 °C, -85 °C, -120.5 °F | |
Record name | DIMETHYL DISULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3268 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyl Disulfide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dimethyldisulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005879 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIMETHYL DISULFIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1586 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIMETHYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/911 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
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Top-N result to add to graph | 6 |
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